

PCTR2: A Pro-Resolving Mediator in Inflammation and Tissue Regeneration

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Compound of Interest

Compound Name: PCTR2

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An In-depth Technical Guide

Introduction

Protectin Conjugates in Tissue Regeneration 2 (**PCTR2**) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid, docosahexaenoic acid (DHA). As a member of the protectin family of lipid mediators, **PCTR2** plays a crucial role in the active resolution of inflammation, a process once thought to be passive. This technical guide provides a comprehensive overview of the current understanding of **PCTR2**'s structure, chemical properties, and biological functions, with a focus on the underlying experimental methodologies. This document is intended for researchers, scientists, and drug development professionals working in the fields of inflammation, immunology, and regenerative medicine.

Structure and Chemical Properties

PCTR2 is a sulfido-conjugated derivative of a protectin backbone. Its full chemical name is (4Z,7Z,10Z,12E,14E,16R,17S,19Z)-16-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)thio)-17-hydroxydocosa-4,7,10,12,14,19-hexaenoic acid. The presence of the cysteinyl-glyciny conjugate is a key structural feature that distinguishes it from other protectins like protectin D1.

Quantitative Chemical Properties

A comprehensive experimental characterization of all physicochemical properties of **PCTR2** is not yet available in the scientific literature. The following table summarizes the known properties and provides estimates for others based on the properties of related lipid mediators.

Property	Value	Notes
Molecular Formula	C ₂₇ H ₄₀ N ₂ O ₆ S	Determined from its chemical structure.
Molecular Weight	520.68 g/mol	Calculated from the molecular formula.
Solubility		
- Aqueous Buffer (PBS pH 7.2)	Estimated to be low (<<0.1 mg/mL)	Based on the poor aqueous solubility of other protectins like Protectin D1. The sulfido-conjugate moiety may slightly increase aqueous solubility compared to the parent protectin.
- Ethanol	Estimated to be high (>1 mg/mL)	Lipids are generally soluble in organic solvents.
- DMSO	Estimated to be high (>1 mg/mL)	Lipids are generally soluble in organic solvents.
pKa	Estimated to be in the range of 4-5 and 8-9	The carboxylic acid group is expected to have a pKa in the acidic range, while the amino group of the cysteine residue will have a pKa in the basic range. Specific experimental values are not available.
LogP	Not available	The octanol-water partition coefficient has not been experimentally determined. It is expected to be a relatively lipophilic molecule.

Biosynthesis of PCTR2

PCTR2 is biosynthesized from DHA through a series of enzymatic reactions involving lipoxygenase (LOX) enzymes. The pathway begins with the conversion of DHA to an epoxide intermediate, which is then further metabolized to form the sulfido-conjugated PCTR molecules.

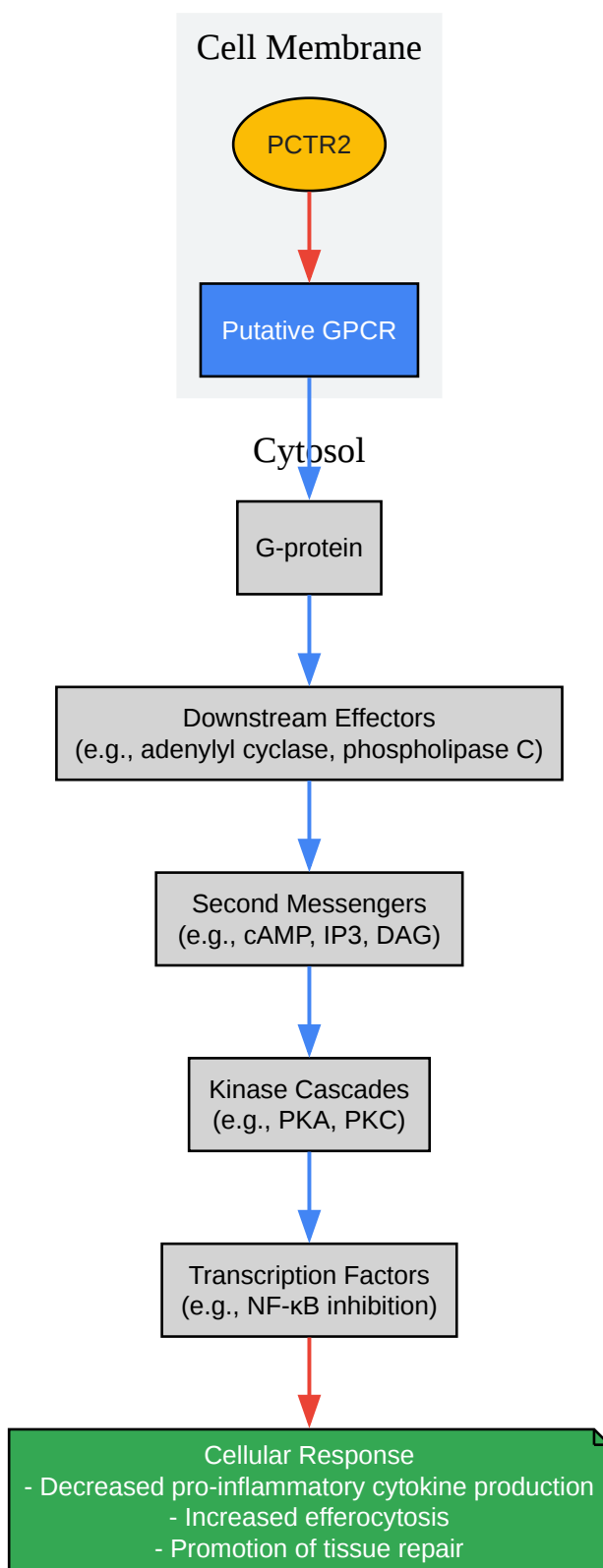


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Caption: Biosynthetic pathway of **PCTR2** from DHA.

Signaling Pathway and Mechanism of Action

The specific receptor and downstream signaling pathway for **PCTR2** have not yet been fully elucidated. However, based on the known mechanisms of other specialized pro-resolving mediators, it is hypothesized that **PCTR2** exerts its effects through a G-protein coupled receptor (GPCR). Activation of this putative receptor is thought to initiate intracellular signaling cascades that ultimately lead to the dampening of pro-inflammatory signals and the promotion of tissue repair processes.



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Caption: Putative signaling pathway for **PCTR2**.

Experimental Protocols

Quantification of PCTR2 by LC-MS/MS

The analysis of **PCTR2** and other specialized pro-resolving mediators is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

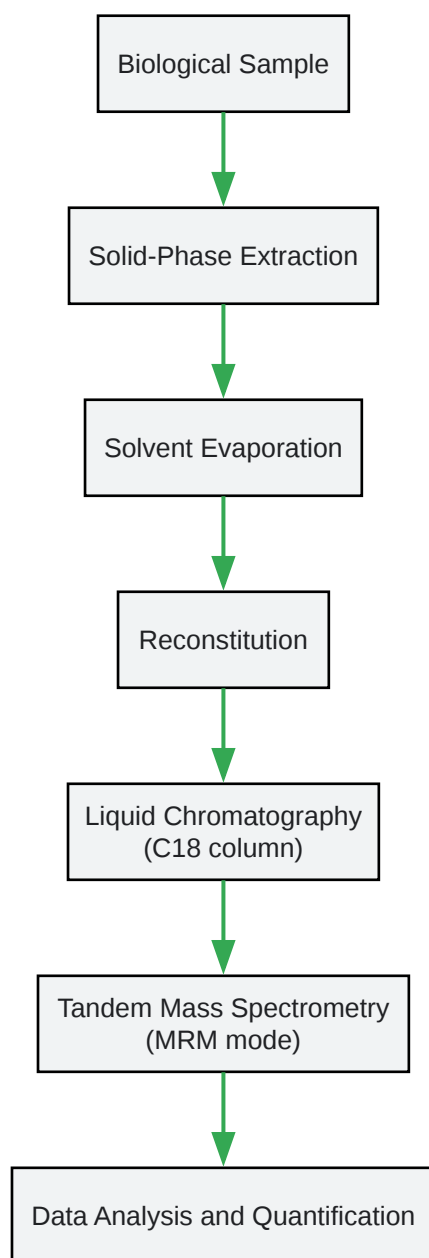
1. Sample Preparation (e.g., from plasma or cell culture supernatant):

- Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., d4-**PCTR2**) to the sample for accurate quantification.
- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with methanol followed by water.
 - Acidify the sample to pH ~3.5 with a weak acid (e.g., formic acid).
 - Load the sample onto the SPE cartridge.
 - Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and polar impurities.
 - Elute the lipid mediators with a high percentage of organic solvent (e.g., methanol or acetonitrile).
- Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: C18 reversed-phase column.
 - Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid.
- Gradient: A suitable gradient from a low to high percentage of mobile phase B to separate the different lipid mediators.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor specific precursor-to-product ion transitions for **PCTR2** and its internal standard. The exact m/z values will depend on the specific instrument and ionization conditions.



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Caption: Experimental workflow for LC-MS/MS analysis of **PCTR2**.

Conclusion and Future Directions

PCTR2 is an emerging player in the complex field of inflammation resolution. While its basic structure and pro-resolving functions are beginning to be understood, significant knowledge gaps remain. Future research should focus on the definitive identification of the **PCTR2** receptor and the elucidation of its complete downstream signaling pathway. A thorough

characterization of its physicochemical properties will be crucial for the development of stable and effective formulations for potential therapeutic applications. Furthermore, the development and validation of specific in vitro and in vivo functional assays will be instrumental in fully understanding the therapeutic potential of **PCTR2** in a range of inflammatory diseases and conditions where tissue regeneration is compromised.

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